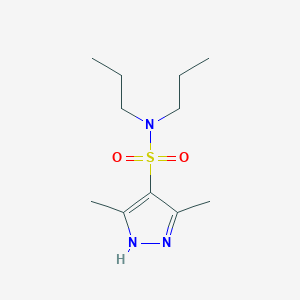

3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2S/c1-5-7-14(8-6-2)17(15,16)11-9(3)12-13-10(11)4/h5-8H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUFLJZOTDHSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=C(NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethylpyrazole with N,N-dipropylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Sulfonylation to Form Sulfonyl Chloride

The pyrazole core undergoes sulfonylation using chlorosulfonic acid and thionyl chloride:

Reaction :

Amine Coupling to Form Sulfonamide

The sulfonyl chloride reacts with dipropylamine to form the target compound:

Reaction :

-

Conditions :

-

Yield : Not explicitly reported for dipropylamine, but analogous reactions with phenethylamine derivatives yielded 41–71% .

Table 1: Optimization of Sulfonamide Coupling Conditions

| Parameter | Value | Source |

|---|---|---|

| Sulfonyl chloride | 1.0 equiv | |

| Amine (dipropyl) | 1.05 equiv | |

| Base (DIPEA) | 3.0 equiv | |

| Solvent | DCM (10 vol) | |

| Reaction time | 16 h | |

| Monitoring | TLC, LC–MS |

Reaction-Specific Observations

-

Temperature Sensitivity : Methylation of pyrazole (to form 1,3,5-trimethyl derivatives) requires strict temperature control (0–30°C) and potassium tert-butoxide as a base for optimal yield (78%) .

-

Solvent Impact : THF outperformed DMF or acetonitrile in methylation reactions due to better base compatibility .

Analytical Characterization

-

TLC/LC–MS : Used to monitor reaction progress and confirm intermediate formation .

-

NMR/IR : Structural confirmation via NMR (δ 1.2–2.5 ppm for methyl/propyl groups) and sulfonamide S=O stretching (1150–1350 cm) .

Stability and Reactivity

-

The sulfonamide group is resistant to hydrolysis under acidic/basic conditions but may undergo desulfonation at elevated temperatures (>150°C).

-

No reported ring-opening or side reactions under standard storage conditions .

This synthesis pathway highlights the compound’s robust and scalable production, with reaction conditions optimized for yield and purity. Further studies on its reactivity in biological or catalytic systems remain unexplored.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide involves a multi-step chemical process that typically includes the formation of the pyrazole ring followed by sulfonamide derivatization. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, these compounds were tested for their in vitro activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while these compounds did not show cytotoxicity at certain concentrations, they effectively inhibited cell proliferation .

Protein Kinase Inhibition

The compound has also been identified as a potential inhibitor of specific protein kinases. Research indicates that it regulates the activity of serum and glucocorticosteroid regulated kinases (SGK), particularly SGK isoform 1. This inhibition suggests potential applications in treating diseases characterized by inappropriate SGK activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis .

NAAA Inhibition

Another notable application is its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). A study highlighted the discovery of pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives that exhibited high inhibitory activity against NAAA. The presence of this compound in these studies indicates its potential as a lead compound for developing new therapeutics targeting pain and inflammation .

Therapeutic Potential

The therapeutic implications of this compound extend to various medical conditions:

- Anti-inflammatory Applications : Given its inhibitory effects on SGK and NAAA, this compound may be beneficial in managing inflammatory diseases.

- Cancer Therapy : Its antiproliferative properties position it as a candidate for further development in cancer treatment protocols.

- Pain Management : By inhibiting NAAA, it could play a role in pain relief strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

3,5-dimethylpyrazole: A precursor in the synthesis of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide.

N,N-dipropylamine: Another precursor used in the synthesis.

Sulfonyl chloride derivatives: Used in the sulfonation step of the synthesis.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with sulfonamide and dipropylamine groups makes it a versatile compound for various research applications .

Biological Activity

3,5-Dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 259.37 g/mol. The compound features a pyrazole ring substituted with dimethyl and dipropyl groups, along with a sulfonamide functional group, which is crucial for its biological activity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various biological pathways, including:

- Enzyme Inhibition : The compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response. By inhibiting NAAA, it preserves endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .

- Antidiabetic Activity : In vitro studies have demonstrated that this compound exhibits significant inhibition against α-glucosidase, making it a candidate for diabetes treatment .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U937 | 26.0 |

| Similar Pyrazole Derivative | A549 | 49.85 |

| Other Pyrazole Compounds | Various | Ranging from 10 to 50 |

These results highlight the potential of this compound as an anticancer agent, particularly for hematological malignancies .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring can enhance antibacterial efficacy. For example:

| Compound Modification | Activity Against Gram-positive Bacteria |

|---|---|

| Unmodified Pyrazole | Moderate |

| Sulfonamide Substituted | Enhanced |

This suggests that the sulfonamide group significantly contributes to the antimicrobial activity .

Case Studies

- Inhibition of NAAA : A study demonstrated that this compound effectively inhibited NAAA with an IC50 value in the low nanomolar range (0.042 μM), indicating strong anti-inflammatory potential .

- Antidiabetic Screening : In a comparative study against acarbose, the compound showed superior inhibition against α-glucosidase with IC50 values ranging from 1.13 to 28.27 µM across different derivatives .

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide?

The compound can be synthesized via sulfonamide coupling. A general method involves reacting 3,5-dimethylpyrazole (prepared from pentane-2,4-dione and hydrazine hydrate ) with a sulfonyl chloride derivative. For example:

- Dissolve 3,5-dimethylpyrazole (1.5 mmol) in anhydrous THF, add triethylamine (as a base), and react with dipropylsulfamoyl chloride. Monitor via TLC, extract with DCM, dry over Na₂SO₄, and concentrate .

- Purify via recrystallization or column chromatography. Yield optimization may require adjusting reaction time, temperature, or stoichiometry.

Q. What analytical techniques are recommended for characterizing this compound?

- X-ray crystallography : Use SHELX for structure refinement and OLEX2 for solution/refinement workflows . Mercury enables visualization of crystal packing and hydrogen-bonding networks .

- Spectroscopy : H/C NMR for structural confirmation (e.g., methyl groups at δ ~2.1–2.6 ppm, sulfonamide protons at δ ~7–8 ppm) .

- Mass spectrometry (ESI) : Confirm molecular weight (e.g., [M+H] peaks) .

Q. How should researchers handle solubility and stability during experiments?

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (DCM, chloroform) . Aqueous solubility may require pH adjustment due to the sulfonamide group.

- Stability : Store at room temperature in inert atmospheres. Avoid prolonged exposure to moisture or light . Monitor degradation via HPLC or TLC.

Advanced Research Questions

Q. How can crystallography data resolve ambiguities in molecular conformation?

- Use SHELXL to refine displacement parameters and validate bond lengths/angles against expected values (e.g., C–S bond ~1.76 Å) .

- Compare multiple structures in Mercury to identify conformational flexibility in the dipropyl groups or pyrazole ring .

- Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to explain packing efficiency .

Q. What strategies assess the compound’s biological activity?

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines. Compare IC₅₀ values against known pyrazole-sulfonamide derivatives .

- Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl chains on sulfonamide) and evaluate changes in potency .

- Enzyme inhibition : Test against carbonic anhydrase or kinases, leveraging the sulfonamide’s metal-coordinating ability .

Q. How can computational methods predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group as a zinc-binding motif .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., water, 150 mM NaCl) for ≥100 ns .

Q. How to address contradictions in experimental data (e.g., synthesis yields vs. activity)?

- Yield discrepancies : Optimize reaction conditions (e.g., anhydrous THF vs. DMF) or use coupling agents like EDCI/HOBt for sulfonamide formation .

- Biological variability : Validate assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition). Replicate experiments across cell lines .

- Crystallographic outliers : Check for twinning or disorder using PLATON; refine with TWIN or RIGU commands in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.